N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-3-11-25-20-16(2)5-4-6-19(20)30-22(25)23-21(26)17-7-9-18(10-8-17)31(27,28)24-12-14-29-15-13-24/h1,4-10H,11-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBQUGEGDVEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the prop-2-yn-1-yl group and the morpholine-4-sulfonyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Biological Activity
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and research findings based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 350.43 g/mol. The structure features a benzothiazole core, a morpholine sulfonyl group, and a prop-2-ynyl substituent, which contribute to its unique chemical reactivity and biological properties.
Structural Characteristics
| Component | Description |
|---|---|
| Benzothiazole Core | Provides aromatic properties and potential biological activity. |
| Prop-2-ynyl Group | Enhances reactivity through alkyne-specific reactions. |
| Morpholine Sulfonyl Group | May influence solubility and interaction with biological targets. |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.9 to 93.3 μM against various cancer cell lines such as MDA-MB-435 (breast cancer) and RPMI-8226 (leukemia) .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Signal Pathway Modulation : It can interact with proteins that regulate apoptosis and inflammation .
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.
Case Studies
- Study on Antiproliferative Activity :
- Toxicity Assessment :
Synthesis Pathways
The synthesis of this compound typically involves several steps:
-
Formation of the Benzothiazole Core :
- This can be achieved by cyclizing 2-amino thiophenol with appropriate aldehydes under acidic conditions.
-
Introduction of the Propynyl Group :
- The propynyl group is introduced via a Sonogashira coupling reaction with propargyl bromide.
- Attachment of the Morpholine Sulfonyl Group :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
